4-Bromo-1-butyne 4-Bromo-1-butyne
Brand Name: Vulcanchem
CAS No.: 38771-21-0
VCID: VC2033631
InChI: InChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2
SMILES: C#CCCBr
Molecular Formula: C4H5B
Molecular Weight: 132.99 g/mol

4-Bromo-1-butyne

CAS No.: 38771-21-0

Cat. No.: VC2033631

Molecular Formula: C4H5B

Molecular Weight: 132.99 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-butyne - 38771-21-0

Specification

CAS No. 38771-21-0
Molecular Formula C4H5B
Molecular Weight 132.99 g/mol
IUPAC Name 4-bromobut-1-yne
Standard InChI InChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2
Standard InChI Key XLYOGWXIKVUXCL-UHFFFAOYSA-N
SMILES C#CCCBr
Canonical SMILES C#CCCBr

Introduction

Physical and Chemical Properties

Structural Information

4-Bromo-1-butyne is characterized by its unique molecular structure containing both a terminal alkyne and a bromine atom. The compound belongs to the alkyl halide family and is also known by several synonyms including 1-bromo-3-butyne and 3-butynyl bromide .

Structural ParameterValue
Molecular FormulaC4H5Br
Molecular Weight132.986 g/mol
IUPAC Name4-bromobut-1-yne
SMILES NotationC#CCCBr
InChI KeyXLYOGWXIKVUXCL-UHFFFAOYSA-N
Linear FormulaHC≡CCH2CH2Br

Physical Properties

4-Bromo-1-butyne exists as a clear liquid at room temperature with distinctive physical properties that affect its handling and applications. The compound exhibits significant volatility and is flammable, necessitating careful storage and handling procedures .

Physical PropertyValue
Physical StateColorless to light yellow liquid
Density1.417 g/mL at 25°C
Boiling Point110-118.3°C at 760 mmHg
Melting PointNot available
Flash Point24°C (75°F)
Refractive Index1.481
SolubilityImmiscible with water; slightly soluble in chloroform and methanol
Storage Temperature2-8°C or under -20°C in inert atmosphere

The variation in reported boiling points (110°C to 118.3°C) may be attributed to differences in measurement techniques or sample purity across different sources . The compound's flash point of 24°C classifies it as a flammable liquid, requiring appropriate safety measures during handling and storage .

Synthesis Methods

Synthesis from 3-Butyn-1-ol

The most common and well-documented method for synthesizing 4-bromo-1-butyne involves the reaction of 3-butyn-1-ol with phosphorus tribromide in anhydrous ether. This procedure follows the methodology described by Daniels et al. in the Journal of Biological Chemistry .

The synthetic procedure can be summarized as follows:

  • A solution of phosphorus tribromide (PBr3) in anhydrous ether is added dropwise to a stirred solution of 3-butyn-1-ol in ether at 0°C under an inert atmosphere.

  • After the addition is complete, the reaction mixture is poured onto ice.

  • The ether layer is collected, and the aqueous layer is extracted with additional ether.

  • The combined ether layers are washed with saturated NaHCO3, water, saturated NaCl, and again with water.

  • The ether layer is dried over MgSO4, and the solvent is removed by distillation.

  • 4-Bromo-1-butyne is isolated by distillation as a colorless liquid with a reported yield of approximately 27% .

The 1H NMR spectrum of the product is consistent with the expected structure, showing signals at δ2.12 (t, J=3.0 Hz, 1H), 2.76 (dt, J=7.5, 3.0 Hz, 2H), and 3.45 (t, J=7.5 Hz, 2H) .

Direct Bromination Method

An alternative approach for synthesizing 4-bromo-1-butyne involves direct bromination of butyryl compounds. This method is generally considered simpler but yields lower purity products with more by-products, necessitating additional purification steps .

The chemical equations for this process can be represented as:
C4H7Cl + Br2 → C4H7Br + HCl
C4H7Br + HBr → C4H8Br2

While this method offers procedural simplicity, the lower yield and purity make it less favorable for applications requiring high-purity 4-bromo-1-butyne .

Applications in Organic Synthesis

Macrocycle Formation

4-Bromo-1-butyne serves as a key building block in the synthesis of macrocycles through cobalt-mediated [2+2+2] co-cyclotrimerization reactions. This application was documented in the Journal of the American Chemical Society, highlighting the compound's utility in creating complex cyclic structures .

The terminal alkyne functionality of 4-bromo-1-butyne participates in the cycloaddition process, while the bromine serves as a leaving group that facilitates subsequent transformations. This dual functionality makes the compound particularly valuable in macrocycle synthesis strategies that require precise control over ring size and substitution patterns .

Heterocycle Synthesis

The compound plays a significant role in the preparation of various heterocyclic compounds, which are prevalent in pharmaceutical and materials science applications. Some notable examples include:

  • Synthesis of 2,4,5-trisubstituted oxazoles through gold-catalyzed formal [3+2] cycloaddition reactions

  • Formation of 1,3,4-oxadiazoles via intramolecular 1,3-dipolar cycloaddition

  • Preparation of lactones bearing alkynes for reductive cyclization in the synthesis of azulene derivatives

  • Creation of substituted α-pyrones through gold-catalyzed coupling reactions

These applications demonstrate the versatility of 4-bromo-1-butyne in heterocycle synthesis, particularly in reactions that leverage the unique reactivity of the terminal alkyne in conjunction with the bromine functionality .

Biochemical and Cellular Interactions

Enzymatic Interactions

4-Bromo-1-butyne has been observed to interact with various enzymes, including cyclooxygenases and lipoxygenases, which are involved in fatty acid metabolism. These interactions can lead to the formation of bioactive compounds that potentially modulate inflammatory responses and other physiological processes.

The compound's ability to bind to specific amino acid residues within enzyme active sites can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. This property has implications for both biochemical research and potential therapeutic applications.

Cellular Effects

At the cellular level, 4-bromo-1-butyne can influence various signaling pathways by modulating the activity of key molecules such as kinases and phosphatases. This modulation may lead to changes in gene expression, affecting cellular functions including proliferation, differentiation, and apoptosis.

The compound's impact on cellular metabolism has also been noted, particularly in its ability to alter the activity of enzymes involved in glycolysis and oxidative phosphorylation. These effects highlight the potential biological significance of 4-bromo-1-butyne beyond its utility as a synthetic building block.

Research Highlights

Isomer Formation Studies

Investigations into bromobutyne isomers have revealed that the specific structure significantly impacts the formation of different C4H5+ ions during dissociative photoionization. Theoretical calculations suggest that only the staggered rotamer of the 4-bromo-1-butyne cation can lose a bromine atom to form a high-energy cyclic C4H5+ isomer.

In contrast, experimental evidence indicates that both 1-bromo-2-butyne and 3-bromo-1-butyne likely form the linear CH2CCCH3+ ion. These findings highlight the importance of molecular structure in determining fragmentation pathways and the formation of specific ionic products during analytical processes.

Safety ParameterClassification/Value
Hazard ClassificationAcute Tox. 3 Oral - Flam. Liq. 3 - Skin Sens. 1
GHS Hazard StatementsH226 (Flammable liquid and vapor)
H301 (Toxic if swallowed)
H317 (May cause an allergic skin reaction)
Storage Class3 - Flammable liquids
UN NumberUN1992
Recommended PPEEyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter

Proper storage conditions include maintaining the compound under an inert atmosphere at temperatures between 2-8°C or below -20°C. The compound should be kept away from sources of ignition and is incompatible with strong oxidizing agents .

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